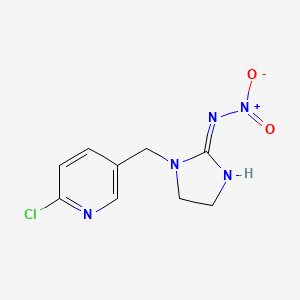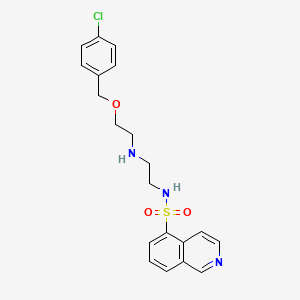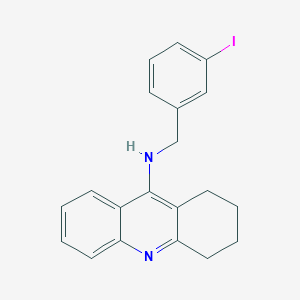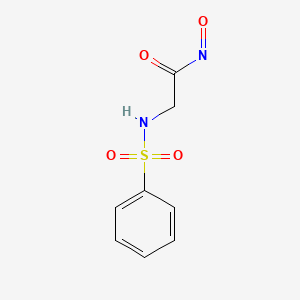![molecular formula C14H9F2N3 B10757104 2-Fluoro-4-[4-(4-Fluorophenyl)-1h-Pyrazol-3-Yl]pyridine](/img/structure/B10757104.png)
2-Fluoro-4-[4-(4-Fluorophenyl)-1h-Pyrazol-3-Yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The compound has a molecular formula of C14H9F2N3 and a molecular weight of 257.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine typically involves the reaction of 2-fluoropyridine with 4-(4-fluorophenyl)-1H-pyrazole under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of 2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is the mitogen-activated protein kinase 14 (MAPK14), which plays a role in various cellular processes, including inflammation and cell proliferation . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine: This compound shares a similar structural motif with 2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine and is also studied for its potential biological activities.
4-[4-(4-Fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine:
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorine and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H9F2N3 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]pyridine |
InChI |
InChI=1S/C14H9F2N3/c15-11-3-1-9(2-4-11)12-8-18-19-14(12)10-5-6-17-13(16)7-10/h1-8H,(H,18,19) |
InChI Key |
YJCHZVXSPFPKMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)C3=CC(=NC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl}amino)phenyl]acetonitrile](/img/structure/B10757037.png)

![1-(4-Cyano-phenyl)-3-[2-(2,6-dichloro-phenyl)-1-imino-ethyl]-thiourea](/img/structure/B10757054.png)
![(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-(4-methylphenyl)-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol](/img/structure/B10757056.png)

![N-[2-({[amino(Imino)methyl]amino}oxy)ethyl]-2-{6-Chloro-3-[(2,2-Difluoro-2-Phenylethyl)amino]-2-Fluorophenyl}acetamide](/img/structure/B10757065.png)

![Dimethyl (1r,4s)-5,6-Bis(4-Hydroxyphenyl)-7-Oxabicyclo[2.2.1]hepta-2,5-Diene-2,3-Dicarboxylate](/img/structure/B10757083.png)
![[[Cyclohexanesulfonyl-glycyl]-3[pyridin-4-YL-aminomethyl]alanyl]piperidine](/img/structure/B10757086.png)

![3-{[(4-Carboxy-2-hydroxyaniline]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B10757089.png)
![N-{3-Methyl-5-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide](/img/structure/B10757112.png)

